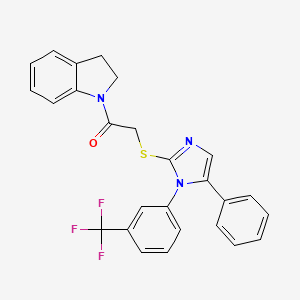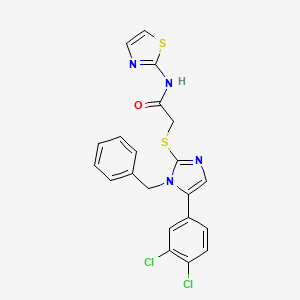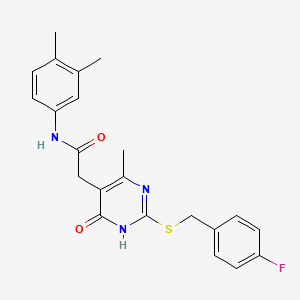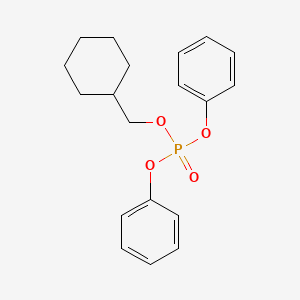
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide” is similar in structure . It’s a white solid with a molecular weight of 553.08 .
Physical And Chemical Properties Analysis
The related compound “N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide” is a white solid . No further physical or chemical properties were found.Wissenschaftliche Forschungsanwendungen
Sigma Receptor Binding
One significant area of application is related to sigma receptors. A study highlighted compounds with structural similarities to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide, demonstrating subnanomolar affinity for sigma 2 binding sites. These compounds were found to be very selective sigma 2 ligands, exhibiting potential anxiolytic activity in preclinical models. Such high affinity and selectivity suggest their utility in exploring sigma receptor functions and potentially developing sigma receptor-targeted therapeutics (Perregaard et al., 1995).
Serotonin Receptor Inverse Agonism
Another application is found in its structural analogs' ability to act as potent inverse agonists at serotonin 5-HT2A receptors. The in-depth pharmacological characterization of these compounds, including their efficacy in vivo, suggests their potential use in developing antipsychotic agents. Such insights could be instrumental in understanding and treating psychiatric disorders (Vanover et al., 2006).
Anticonvulsant Activity
Compounds combining features of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide with known antiepileptic drugs have shown broad spectra of anticonvulsant activity in preclinical seizure models. This demonstrates the compound's relevance in designing new hybrid anticonvulsant agents, offering a new approach to epilepsy treatment (Kamiński et al., 2015).
Insecticidal Activity
Research on structurally related compounds has also indicated potential applications in agriculture, such as novel insecticides with unique modes of action against lepidopterous pests. This suggests possible roles in integrated pest management programs, contributing to the development of safer and more effective pest control strategies (Tohnishi et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound interacts with ENTs, inhibiting their function. It has been found to be more selective towards ENT2 than ENT1 . The inhibition of these transporters disrupts the normal function of nucleotide synthesis and adenosine regulation .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and adenosine regulation pathways. The downstream effects of this disruption can vary, but they generally involve changes in cellular metabolism and signaling .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in nucleotide synthesis and adenosine regulation. By inhibiting ENTs, the compound disrupts these processes, potentially leading to various cellular effects .
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-25-11-13-26(14-12-25)19(16-7-9-17(22)10-8-16)15-23-20(27)21(28)24-18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIDSKVIRCESNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4',3',2':4,5]thiochromeno[2,3-d]thiazol-2-one](/img/structure/B2855388.png)
![7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate](/img/structure/B2855389.png)
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2855390.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride](/img/structure/B2855392.png)

![7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2855397.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)
![3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2855404.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)